- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,

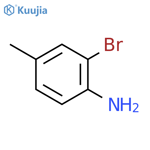

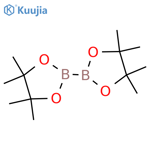

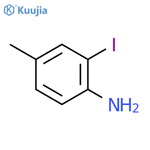

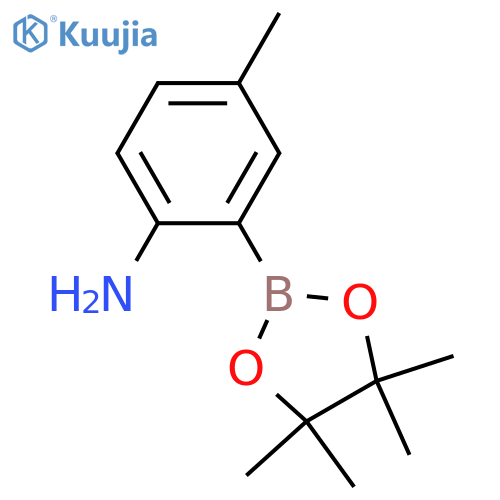

Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)

948592-80-1 structure

Nom du produit:2-Amino-5-methylphenyboronic Acid Pinacol Ester

Numéro CAS:948592-80-1

Le MF:C13H20BNO2

Mégawatts:233.11440372467

MDL:MFCD06795664

CID:857102

PubChem ID:329774424

2-Amino-5-methylphenyboronic Acid Pinacol Ester Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-Amino-5-methylphenyboronic acid, pinacol ester

- 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine

- 2-Amino-5-methylbenzeneboronic acid,pinacol ester

- 2-amino-5-methylphenylboronic acid pinacolate ester

- 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine

- 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

- BESTIPHARMA 525-084

- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)

- 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-Amino-5-methylbenzeneboronic acid pinacol ester

- 2-Amino-5-methylphenylboronic acid pinacol ester

- 4-Methylaniline-2-boronic acid pinacolato ester

- 948592-80-1

- 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR

- DTXSID60590351

- 2-Amino-5-methylphenyboronic acid pinacol ester

- AKOS015893487

- SCHEMBL3191098

- 4-Methylaniline-2-boronic acid pinacol ester

- 2-Amino-5-methylbenzeneboronic acid, pinacol ester

- EN300-7390340

- AB29207

- W16868

- LOOBNTHIWCHTCR-UHFFFAOYSA-N

- MFCD06795664

- CS-0037883

- AS-55680

- 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-Amino-5-methylphenyboronic Acid Pinacol Ester

-

- MDL: MFCD06795664

- Piscine à noyau: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3

- La clé Inchi: LOOBNTHIWCHTCR-UHFFFAOYSA-N

- Sourire: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1

Propriétés calculées

- Qualité précise: 233.15900

- Masse isotopique unique: 233.1587090g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 1

- Complexité: 277

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 44.5Ų

Propriétés expérimentales

- Le PSA: 44.48000

- Le LogP: 2.45760

2-Amino-5-methylphenyboronic Acid Pinacol Ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR40461-1g |

2-Amino-5-methylbenzeneboronic acid, pinacol ester |

948592-80-1 | 99% | 1g |

£74.00 | 2025-02-20 | |

| Ambeed | A825909-25g |

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

948592-80-1 | 98% | 25g |

$1399.0 | 2024-08-02 | |

| ChemScence | CS-0037883-250mg |

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

948592-80-1 | ≥97.0% | 250mg |

$100.0 | 2022-04-26 | |

| Chemenu | CM219364-1g |

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

948592-80-1 | 95+% | 1g |

$206 | 2021-06-16 | |

| abcr | AB175394-1 g |

2-Amino-5-methylphenyboronic acid, pinacol ester; . |

948592-80-1 | 1g |

€382.00 | 2023-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-100mg |

2-Amino-5-methylphenyboronic Acid Pinacol Ester |

948592-80-1 | 98% | 100mg |

412CNY | 2021-05-08 | |

| TRC | A634368-50mg |

2-Amino-5-methylphenyboronic Acid Pinacol Ester |

948592-80-1 | 50mg |

$ 64.00 | 2023-04-19 | ||

| TRC | A634368-100mg |

2-Amino-5-methylphenyboronic Acid Pinacol Ester |

948592-80-1 | 100mg |

$ 110.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-306618A-1 g |

2-Amino-5-methylphenyboronic acid, pinacol ester, |

948592-80-1 | 1g |

¥3,415.00 | 2023-07-11 | ||

| 1PlusChem | 1P005UP3-250mg |

2-Amino-5-methylphenyboronic acid, pinacol ester |

948592-80-1 | 98% | 250mg |

$34.00 | 2025-02-21 |

2-Amino-5-methylphenyboronic Acid Pinacol Ester Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 120 °C; 12 h, 120 °C

Référence

- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles, Journal of Organic Chemistry, 2014, 79(6), 2781-2791

Méthode de production 3

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C

Référence

- I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines, Organic Letters, 2020, 22(22), 9102-9106

Méthode de production 4

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C; 120 °C → rt

Référence

- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 105 °C

Référence

- Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated Alkenes, ACS Catalysis, 2022, 12(2), 837-845

Méthode de production 6

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 19 h, 120 °C; 120 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting Material, European Journal of Organic Chemistry, 2023, 26(13),

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 min, rt

1.2 10 h, reflux

1.2 10 h, reflux

Référence

- Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices, Korea, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; rt → 100 °C; 12 h, 100 °C

Référence

- Oxidation of Non-Activated Anilines to Generate N-Aryl Nitrenoids, Journal of the American Chemical Society, 2020, 142(9), 4456-4463

Méthode de production 9

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C

Référence

- Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus Electrocyclization, Journal of the American Chemical Society, 2016, 138(40), 13271-13280

Méthode de production 10

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C

Référence

- Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom source, Journal of the American Chemical Society, 2012, 134(17), 7262-7265

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C

Référence

- Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C

Référence

- New synthetic approach to paullones and characterization of their SIRT1 inhibitory activity, Organic & Biomolecular Chemistry, 2012, 10(10), 2101-2112

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C

Référence

- Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridines, Tetrahedron, 2010, 66(4), 862-870

Méthode de production 14

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 12 h, 120 °C

Référence

- Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides, Organic Letters, 2014, 16(11), 2916-2919

Méthode de production 15

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 100 °C

Référence

- Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensation, Results in Chemistry, 2021, 3,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C

Référence

- Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl Azides, Organic Letters, 2015, 17(4), 802-805

2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials

2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products

2-Amino-5-methylphenyboronic Acid Pinacol Ester Littérature connexe

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester) Produits connexes

- 191171-55-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

- 2639459-51-9(Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate)

- 2034292-66-3(5-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane)

- 101630-94-8(N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide)

- 315195-30-3(N-4-bromo-2-(2-chlorobenzoyl)phenyl-2,4-dichlorobenzamide)

- 1260883-58-6(4-(4-Nitro-1H-pyrazol-1-yl)pyrimidin-2-amine)

- 746581-16-8(3-Bromothiophene-2-carboximidamide)

- 412004-30-9(N,N-dimethyl-2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide)

- 892291-31-5(1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 612541-20-5(2,6-difluoro-3-nitrobenzene-1-sulfonyl chloride)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester

Pureté:99%/99%

Quantité:5g/25g

Prix ($):252.0/1259.0